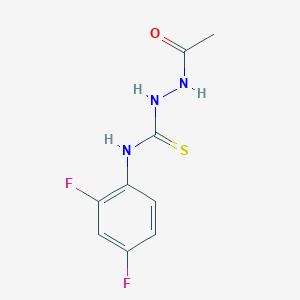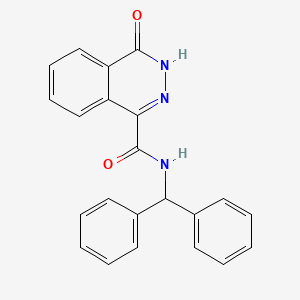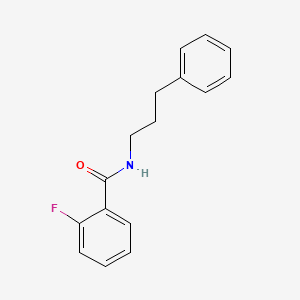![molecular formula C19H15N3OS B4759942 N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4759942.png)
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide
Descripción general
Descripción
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide, also known as LMT-28, is a small molecule drug that has been the subject of extensive research due to its potential therapeutic applications. This compound has been found to exhibit promising anticancer properties, and as such, has been studied extensively in the field of oncology.
Mecanismo De Acción
The exact mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are crucial for cancer cell survival. Specifically, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is thought to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has also been found to exhibit other biochemical and physiological effects. For example, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been found to exhibit anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is its potent anticancer properties, which make it a promising candidate for the development of new cancer therapies. However, one limitation of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is that it has been found to exhibit low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide. One area of interest is the development of new formulations of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide that address its solubility issues, which may increase its effectiveness in certain applications. Additionally, further research is needed to fully understand the mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide, which may lead to the development of new cancer therapies that target HDACs. Finally, research is needed to explore the potential applications of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide in other areas, such as the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide exhibits potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, in vivo studies have shown that N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is effective in inhibiting tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-5-14(6-4-12)17-13(2)24-19(16(17)11-20)22-18(23)15-7-9-21-10-8-15/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLNNGKGIRMQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide](/img/structure/B4759861.png)
![2-[4-(3,4-dimethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4759866.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4759868.png)
![3,5-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4759878.png)
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4759886.png)
![1-[2-(2-chlorophenoxy)propanoyl]piperidine](/img/structure/B4759909.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759915.png)
![1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4759917.png)

![6-cyclopropyl-N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4759927.png)
![N-1,3-benzodioxol-5-yl-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4759947.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4759955.png)
